Retigeranic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

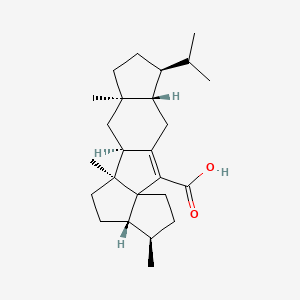

Retigeranic acid: (-)-Retigeranic acid A ) is a unique pentacyclic diterpenoid compound. It was first isolated from the lichen Lobaria retigera in the western Himalayan region . The compound features an intricate trans-hydrindane tricyclic framework with eight chiral centers, three of which are contiguous bridgehead quaternary carbons. Its complex structure and biological activities have captured the attention of synthetic chemists and researchers alike.

准备方法

Synthetic Routes: The synthesis of (-)-Retigeranic acid A involves several key steps. One notable strategy is based on a novel skeletal rearrangement approach. Let’s explore the synthetic pathway:

-

Reductive Skeleton Rearrangement: : The central step involves constructing the angular tricyclo[3.2.1]octane skeleton. Starting from an appropriate precursor, the double carbonyl groups at C5 and C6 are selectively reduced to form a cyclopropane oxide intermediate. This intermediate then undergoes a Dowd-Beckwith rearrangement to yield the desired tricyclic core .

-

[5+2] Cycloaddition/Prins Rearrangement: : To complete the pentacyclic structure, a [5+2] cycloaddition reaction followed by a Prins rearrangement is employed. This sequence introduces the adjacent quaternary carbons at C3 and C10. The overall synthesis achieves the concise and efficient construction of (-)-Retigeranic acid A .

Industrial Production: While industrial-scale production methods are not widely reported, the synthetic strategies developed in research laboratories provide valuable insights for potential large-scale synthesis.

化学反应分析

Reactivity:

(-)-Retigeranic acid A: can undergo various chemical reactions, including:

Oxidation: Oxidative transformations at specific positions.

Reduction: Selective reduction of functional groups.

Substitution: Substitution reactions involving the tricyclic framework.

Cycloadditions: Formation of additional rings.

Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. Researchers have used a combination of metal-catalyzed reactions, intramolecular cyclizations, and stereocontrolled reductions to achieve the synthesis .

科学研究应用

Multidisciplinary Impact:

(-)-Retigeranic acid A:

Chemistry: As a challenging synthetic target, it inspires innovative strategies.

Biology: Its unique structure may influence biological processes.

Medicine: Investigating its bioactivity and potential therapeutic effects.

Industry: Exploring its use in natural product-based drug discovery.

作用机制

The precise mechanism by which (-)-Retigeranic acid A exerts its effects remains an active area of research. It likely interacts with specific molecular targets and signaling pathways, influencing cellular processes.

相似化合物的比较

While (-)-Retigeranic acid A is relatively rare, it shares structural features with other diterpenoids. its trans-hydrindane core and unique arrangement of quaternary carbons set it apart from most related compounds.

Similar Compounds:- Silphinenes and bipolarolides: These compounds exhibit similar structural complexity.

(+)-Deisopropyltricycloisohumulone: Another angular tricyclic diterpenoid.

属性

CAS 编号 |

40184-98-3 |

|---|---|

分子式 |

C25H38O2 |

分子量 |

370.6 g/mol |

IUPAC 名称 |

(1S,2S,5S,6R,13S,14S,17R)-2,6,17-trimethyl-14-propan-2-ylpentacyclo[9.7.0.02,9.05,9.013,17]octadec-10-ene-10-carboxylic acid |

InChI |

InChI=1S/C25H38O2/c1-14(2)16-7-9-23(4)13-20-17(12-19(16)23)21(22(26)27)25-11-6-15(3)18(25)8-10-24(20,25)5/h14-16,18-20H,6-13H2,1-5H3,(H,26,27)/t15-,16+,18+,19+,20+,23-,24+,25?/m1/s1 |

InChI 键 |

GTPDAZPJWLNUDK-UZQQHGMGSA-N |

手性 SMILES |

C[C@@H]1CCC23[C@H]1CC[C@]2([C@H]4C[C@]5(CC[C@H]([C@@H]5CC4=C3C(=O)O)C(C)C)C)C |

规范 SMILES |

CC1CCC23C1CCC2(C4CC5(CCC(C5CC4=C3C(=O)O)C(C)C)C)C |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![{[4-(2,6-Difluorophenyl)phenyl]methyl}(methyl)amine](/img/structure/B12075370.png)

![(1R)-N-{1-[2-(trifluoromethyl)phenyl]ethyl}methylamine](/img/structure/B12075389.png)

![3-Chloro-2'-(trifluoromethyl)-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B12075426.png)

![1-[1-(Cyclobutylmethyl)piperidin-4-yl]ethan-1-amine](/img/structure/B12075444.png)